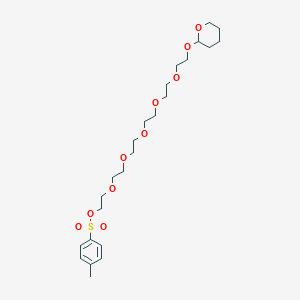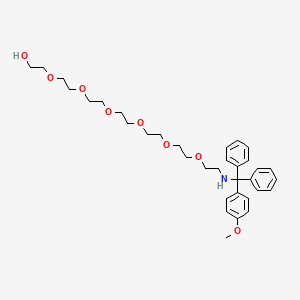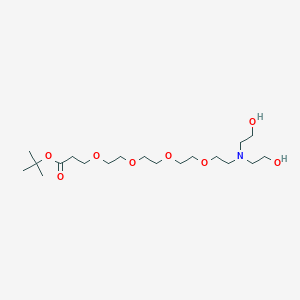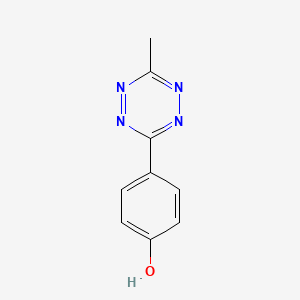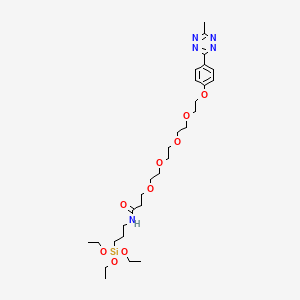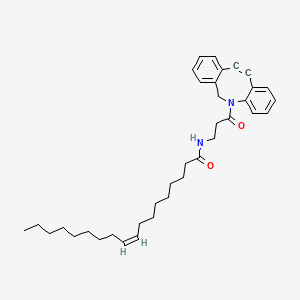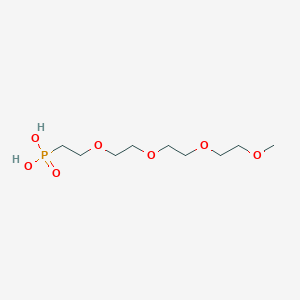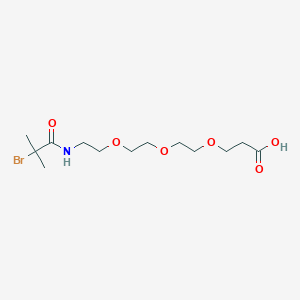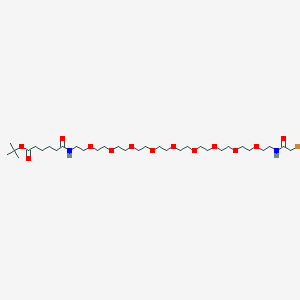
N-(propanoic acid)-N-bis(m-PEG12)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(propanoic acid)-N-bis(m-PEG12) is a compound that belongs to the class of PEGylated molecules. PEGylation refers to the covalent attachment of polyethylene glycol (PEG) chains to another molecule, which can be a drug, protein, or other therapeutic agents. This modification enhances the solubility, stability, and bioavailability of the molecule, making it more effective for various applications in medicine, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propanoic acid)-N-bis(m-PEG12) typically involves the conjugation of polyethylene glycol (PEG) chains to a propanoic acid derivative. The process begins with the activation of the carboxyl group of propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with the amine-terminated PEG chains under mild conditions to form the desired PEGylated product .
Industrial Production Methods
Industrial production of PEGylated compounds like N-(propanoic acid)-N-bis(m-PEG12) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) for purification and characterization .
化学反应分析
Types of Reactions
N-(propanoic acid)-N-bis(m-PEG12) can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized to form aldehyde or carboxyl groups.
Reduction: Reduction reactions can convert aldehyde groups back to alcohols.
Substitution: The terminal groups of PEG chains can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the PEG chains. For example, oxidation can yield PEG-aldehyde or PEG-carboxylate, while substitution reactions can introduce functional groups like amines, thiols, or carboxylates .
科学研究应用
N-(propanoic acid)-N-bis(m-PEG12) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for modifying other molecules to enhance their solubility and stability.
Biology: Employed in the PEGylation of proteins and peptides to improve their pharmacokinetic properties and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to increase the bioavailability and half-life of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals, to improve their performance and stability
作用机制
The mechanism by which N-(propanoic acid)-N-bis(m-PEG12) exerts its effects is primarily through the PEGylation process. PEGylation enhances the solubility, stability, and bioavailability of the conjugated molecule by increasing its hydrophilicity and reducing its recognition by the immune system. This results in prolonged circulation time and improved therapeutic efficacy .
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG): The base polymer used in PEGylation.
PEGylated proteins: Proteins modified with PEG chains to improve their pharmacokinetic properties.
PEGylated liposomes: Liposomes coated with PEG to enhance their stability and circulation time
Uniqueness
N-(propanoic acid)-N-bis(m-PEG12) is unique due to its specific structure, which combines the properties of propanoic acid and PEG chains. This combination allows for targeted modifications and applications in various fields, making it a versatile and valuable compound in scientific research and industry .
属性
IUPAC Name |
3-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H107NO26/c1-57-9-11-61-17-19-65-25-27-69-33-35-73-41-43-77-49-51-79-47-45-75-39-37-71-31-29-67-23-21-63-15-13-59-7-5-54(4-3-53(55)56)6-8-60-14-16-64-22-24-68-30-32-72-38-40-76-46-48-80-52-50-78-44-42-74-36-34-70-28-26-66-20-18-62-12-10-58-2/h3-52H2,1-2H3,(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMSNTWFRRZUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCC(=O)O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H107NO26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1174.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



